tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2866322-89-4
VCID: VC12001278
InChI: InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-11-9(8-16)6-10(17)7-12(11)15/h6-7,17H,4-5,8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O
Molecular Formula: C14H18FNO3
Molecular Weight: 267.30 g/mol

tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

CAS No.: 2866322-89-4

Cat. No.: VC12001278

Molecular Formula: C14H18FNO3

Molecular Weight: 267.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate - 2866322-89-4

Specification

CAS No. 2866322-89-4
Molecular Formula C14H18FNO3
Molecular Weight 267.30 g/mol
IUPAC Name tert-butyl 5-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-11-9(8-16)6-10(17)7-12(11)15/h6-7,17H,4-5,8H2,1-3H3
Standard InChI Key CYJWIELKPQTRNW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure combines a tetrahydroisoquinoline scaffold—a partially saturated isoquinoline ring—with strategic substituents. The Boc group at position 2 acts as a protective moiety for the amine, enabling selective functionalization during synthesis . The fluorine atom at position 5 and hydroxyl group at position 7 introduce electronic and steric effects that influence reactivity and binding interactions.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Nametert-Butyl 5-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O
InChIKeyCYJWIELKPQTRNW-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O

Electronic and Steric Effects

The fluorine atom’s electronegativity (χ=3.98\chi = 3.98) enhances the electron-withdrawing character of the aromatic ring, potentially stabilizing intermediates during synthesis. Concurrently, the hydroxyl group at position 7 participates in hydrogen bonding, a critical feature for target engagement in biological systems .

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
CyclizationTrifluoroacetic acid, heatControl of ring size and substituents
Boc ProtectionBoc anhydride, DMAP, dichloromethanepH and temperature modulation
HydroxylationDirected lithiation, B₂O₃, quenching with H₂OSteric guidance by fluorine

Challenges in Scale-Up

The fluorine atom’s steric and electronic effects may necessitate cryogenic conditions during metallation steps to prevent side reactions. Additionally, the Boc group’s thermal lability requires careful temperature control during purification .

Physicochemical Properties

Thermal Stability

Predicted thermogravimetric analysis (TGA) data indicate decomposition above 200°C, consistent with the Boc group’s propensity for cleavage under heat. The melting point remains uncharacterized but is expected to align with similar solids (e.g., 110–112°C for non-fluorinated analogs) .

Solubility and Partitioning

LogP calculations (estimated via XLogP3) suggest moderate lipophilicity (LogP2.1\text{LogP} \approx 2.1), favoring solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Aqueous solubility is limited but enhanced by the hydroxyl group’s hydrogen-bonding capacity.

Future Directions

Synthetic Chemistry

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral intermediates for stereospecific drug candidates.

  • Green Chemistry: Explore solvent-free cyclization or mechanochemical methods to improve sustainability.

Biological Screening

Prioritize assays for kinase inhibition, GPCR binding, and cytotoxicity to identify lead candidates for oncology or neurology indications .

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